
3-(Diethylamino)propyl 2,3-diphenylpropionate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diethylamino)propyl 2,3-diphenylpropionate is an organic compound with a complex structure that includes both aromatic and aliphatic components
Preparation Methods
The synthesis of 3-(Diethylamino)propyl 2,3-diphenylpropionate typically involves multi-step organic reactions. One common method includes the esterification of 2,3-diphenylpropionic acid with 3-(diethylamino)propyl alcohol under acidic conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperatures .
Chemical Reactions Analysis
3-(Diethylamino)propyl 2,3-diphenylpropionate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the diethylamino group with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(Diethylamino)propyl 2,3-diphenylpropionate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Diethylamino)propyl 2,3-diphenylpropionate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system .
Comparison with Similar Compounds
3-(Diethylamino)propyl 2,3-diphenylpropionate can be compared with similar compounds such as 3-(Diethylamino)propyl diphenylacetate and 3-(Diethylamino)propyl trimethoxysilane. These compounds share structural similarities but differ in their chemical properties and applications. For example, 3-(Diethylamino)propyl diphenylacetate is used in different synthetic applications, while 3-(Diethylamino)propyl trimethoxysilane is used in materials science .
Properties
CAS No. |
78218-34-5 |
|---|---|
Molecular Formula |
C22H29NO2 |
Molecular Weight |
339.5 g/mol |
IUPAC Name |
3-(diethylamino)propyl 2,3-diphenylpropanoate |
InChI |
InChI=1S/C22H29NO2/c1-3-23(4-2)16-11-17-25-22(24)21(20-14-9-6-10-15-20)18-19-12-7-5-8-13-19/h5-10,12-15,21H,3-4,11,16-18H2,1-2H3 |
InChI Key |
NQDXHQITVYDOFD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Methylbenzo[h]quinolin-2-yl)sulfanyl]aniline](/img/structure/B14432872.png)

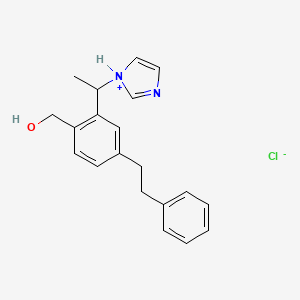
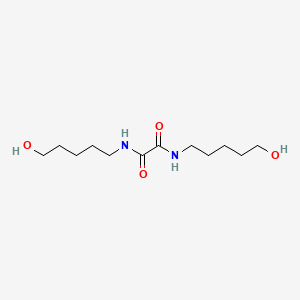
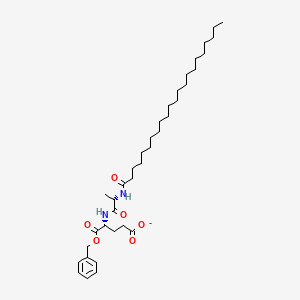
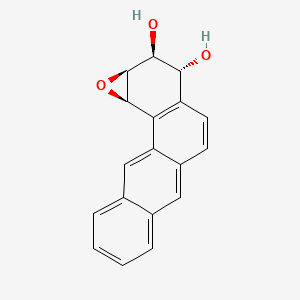
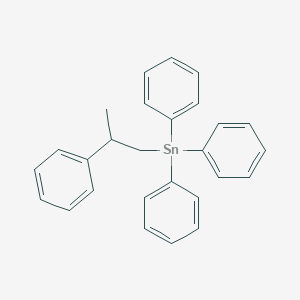
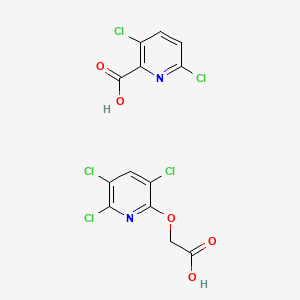

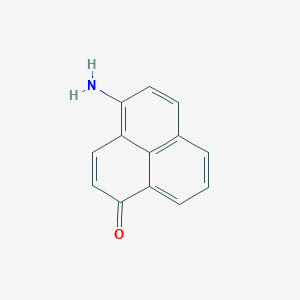
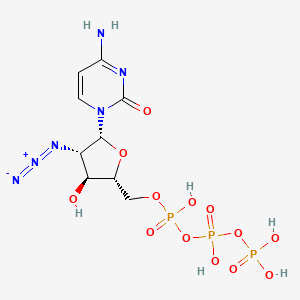
![Methyl 4'-methoxy-2,3,4,5-tetrahydro[1,1'-biphenyl]-4-carboxylate](/img/structure/B14432946.png)
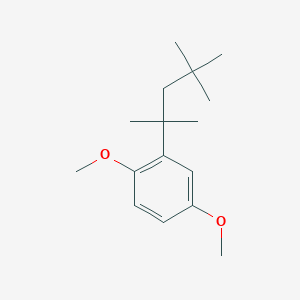
![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
